molecular formula C24H29ClN2O3 B605187 N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride CAS No. 1187653-56-0

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride

Cat. No.: B605187
CAS No.: 1187653-56-0
M. Wt: 428.9 g/mol
InChI Key: XROFSGVHHSJMMG-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for ADL-5747 involves the formation of N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4’-piperidine]-4-ylbenzamide . The preparation method includes the following steps:

    Formation of the chromene ring: This involves the cyclization of appropriate precursors under specific conditions.

    Spirocyclization: The chromene ring is then subjected to spirocyclization with a piperidine derivative.

    Benzamide formation: The final step involves the formation of the benzamide moiety through the reaction of the spiro compound with benzoyl chloride.

Industrial production methods for ADL-5747 are not widely documented, but they would typically involve scaling up the laboratory synthesis process while ensuring purity and yield optimization.

Chemical Reactions Analysis

ADL-5747 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety.

    Substitution: The aromatic ring in ADL-5747 can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ADL-5747 has several scientific research applications:

Properties

CAS No.

1187653-56-0

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22;/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3;1H

InChI Key

XROFSGVHHSJMMG-UHFFFAOYSA-N

SMILES

O=C(N(CC)CC)C1=CC=C(C2=CC3(CCNCC3)OC4=C2C=CC=C4)C(O)=C1.[H]Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-4856881;  PF-04856881;  PF4856881;  PF04856881;  PF 4856881;  PF 04856881; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride
Reactant of Route 5
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride

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